4-(Acetyloxy)cyclohexanecarboxylic acid
Description
4-(Acetyloxy)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group and an acetyloxy (OAc) substituent at the 4-position of the ring. The acetyloxy group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.
Properties
CAS No. |
27548-81-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2g/mol |
IUPAC Name |
4-acetyloxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
UNYSEEUVFCINOW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)C(=O)O |
Canonical SMILES |
CC(=O)OC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Thermal Stability : The 4-(4-chlorophenyl) derivative exhibits a high melting point (252–254°C), attributed to aromatic stacking and hydrogen bonding via -COOH .
Reactivity and Functional Group Interactions
- Ester vs. Acid Hydrolysis : The acetyloxy group in the target compound is susceptible to hydrolysis under basic conditions, yielding 4-hydroxycyclohexanecarboxylic acid. This contrasts with the stability of the 4-chlorophenyl group, which requires harsh conditions for modification .
- Electrophilic Substitution : The formyl group in facilitates nucleophilic additions, whereas the acetyloxy group may direct electrophilic substitutions to specific positions on the cyclohexane ring.
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